6-Cyclopropylpyridazin-3-amine

Description

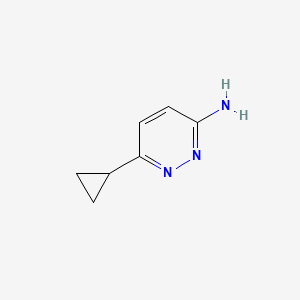

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZUGSUMEYWXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659350 | |

| Record name | 6-Cyclopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-07-9 | |

| Record name | 6-Cyclopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclopropylpyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 6-Cyclopropylpyridazin-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a cyclopropyl group and an amine functional group. As a member of the pyridazine family, it represents a scaffold of significant interest in medicinal chemistry and drug discovery. Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory, and analgesic properties.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, and synthetic methodologies for this compound, offering a foundational resource for its application in research and development. The structural features of this molecule, particularly the combination of the electron-deficient pyridazine ring and the strained cyclopropyl moiety, make it a valuable building block for creating novel chemical entities with therapeutic potential.[4]

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and nomenclature. This compound is systematically identified by its IUPAC name and its unique CAS Registry Number.

-

IUPAC Name: this compound[5]

-

Molecular Weight: 135.17 g/mol [6]

-

Canonical SMILES: C1CC1C2=CC=C(N=N2)N[5]

-

InChI Key: VOZUGSUMEYWXPY-UHFFFAOYSA-N[5]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key computed and experimental properties for this compound.

| Property | Value | Source |

| Molecular Weight | 135.17 g/mol | [6] |

| logP (Computed) | 0.9362 | [6] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

| pKa (Predicted) | 4.88 ± 0.10 (for the conjugate acid) | [8] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in Methanol | [8] |

Causality Behind Properties:

-

logP: The calculated octanol-water partition coefficient (logP) of 0.9362 suggests a relatively balanced lipophilic and hydrophilic character.[6] This is a favorable property in drug design, as it can facilitate membrane permeability without compromising aqueous solubility. The cyclopropyl group contributes to lipophilicity, while the amine and pyridazine nitrogens provide hydrophilicity.

-

TPSA: A Topological Polar Surface Area of 51.8 Ų is well within the range considered optimal for good oral bioavailability (typically < 140 Ų).[6] This value, derived from the nitrogen and hydrogen atoms of the amine group and the ring nitrogens, indicates the molecule's potential to interact with polar environments and cross biological membranes.

-

pKa: The basicity of the amine group is a key feature. The predicted pKa of the conjugate acid is around 4.88, which is typical for an amino group attached to an electron-deficient pyridazine ring.[8][9] This property will govern the molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and cell penetration.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the functionalization of a pyridazine precursor. A logical and efficient synthetic strategy is the transition metal-catalyzed cross-coupling of an amino-halopyridazine with a cyclopropyl-donating reagent. Subsequent characterization is essential to confirm the structure and purity of the final product.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Biological Context and Potential Applications

While specific biological data for this compound is not extensively published, the pyridazine scaffold is well-established in medicinal chemistry.[10] The N-methylated analog, 6-cyclopropyl-N-methylpyridazin-3-amine, has been identified as a potent inhibitor of fibroblast growth factor receptors 1 and 2 (FGFR1/2), highlighting its potential as an antitumor agent.[4]

The structural elements of this compound suggest it is a promising candidate for drug discovery programs:

-

Kinase Hinge Binding: The pyridazine core can act as a "hinge-binder" motif, forming critical hydrogen bonds with the backbone of kinase enzymes, a common mechanism for kinase inhibitors.[1]

-

Cyclopropyl Moiety: The cyclopropyl group can fit into hydrophobic pockets of target proteins, potentially enhancing binding affinity and selectivity. Its rigid nature can also favorably influence the conformational entropy of binding.[10]

-

Primary Amine: The amine group at the 3-position serves as a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Given these features, this compound is a valuable intermediate for the synthesis of libraries of compounds targeting protein kinases and other enzyme families implicated in oncology and inflammatory diseases.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and analysis of this compound, based on established chemical principles for related compounds.[11][12]

Protocol 5.1: Synthesis via Suzuki Cross-Coupling

Rationale: This protocol employs a palladium-catalyzed Suzuki cross-coupling, a robust and widely used method for forming carbon-carbon bonds.[11] 3-Amino-6-chloropyridazine is chosen as the starting material due to its commercial availability and the reactivity of the C-Cl bond in cross-coupling reactions.[12][13]

Materials:

-

3-Amino-6-chloropyridazine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel to yield pure this compound.

Protocol 5.2: Spectroscopic Characterization

Rationale: A combination of NMR and Mass Spectrometry is used to unequivocally confirm the identity and purity of the synthesized product. The expected chemical shifts and mass-to-charge ratio provide a structural fingerprint.[14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Look for multiplets in the upfield region (approx. 0.6-1.2 ppm) corresponding to the cyclopropyl protons. Expect two doublets in the aromatic region (approx. 6.8-7.5 ppm) for the pyridazine ring protons. A broad singlet corresponding to the -NH₂ protons will also be present.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Signals corresponding to the cyclopropyl carbons will appear in the aliphatic region (approx. 5-15 ppm). Aromatic carbons of the pyridazine ring will appear in the downfield region (approx. 115-160 ppm).

-

B. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Data Interpretation: The primary validation is the observation of the molecular ion peak. For this compound (C₇H₉N₃), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 136.08.[5]

Conclusion

This compound is a well-defined chemical entity with physicochemical properties that make it an attractive scaffold for modern drug discovery. Its balanced lipophilicity, favorable polar surface area, and versatile synthetic handles provide a strong foundation for developing novel therapeutics, particularly in the realm of kinase inhibition. The robust synthetic and analytical protocols outlined in this guide serve as a practical resource for researchers aiming to explore the full potential of this promising molecule.

References

- PubChem. (n.d.).this compound (CID 44558109). National Center for Biotechnology Information.

- PubChemLite. (n.d.).this compound (C7H9N3).

- PubMed. (n.d.).Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2.

- PubMed. (2020).Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents.

- PubChem. (n.d.).6-chloro-N-propylpyridazin-3-amine (CID 14517670). National Center for Biotechnology Information.

- PubChem. (n.d.).6-Amino-3-chloropyridazine (CID 21643). National Center for Biotechnology Information.

- PubChem. (n.d.).6-Methoxypyridazin-3-amine (CID 81673). National Center for Biotechnology Information.

- PubChem. (n.d.).Aminopyridazine (CID 230373). National Center for Biotechnology Information.

- PubChem. (n.d.).6-Chloro-N-m-tolylpyridazin-3-amine (CID 17750406). National Center for Biotechnology Information.

- ResearchGate. (n.d.).Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

- MDPI. (n.d.).Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.

- PubChem. (n.d.).Piperidin-3-amine (CID 148119). National Center for Biotechnology Information.

- MDPI. (n.d.).Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

- Google Patents. (n.d.).WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

- ResearchGate. (2025).Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.

Sources

- 1. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy 6-cyclopropyl-N-methylpyridazin-3-amine [smolecule.com]

- 5. PubChemLite - this compound (C7H9N3) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C7H9N3 | CID 44558109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridazin-3-amine | 5469-70-5 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]

- 13. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of the Pyridazine Scaffold

An In-Depth Technical Guide to the Synthesis of 6-Cyclopropylpyridazin-3-amine

Executive Summary

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable building block in medicinal chemistry. The pyridazine core is a significant pharmacophore found in numerous therapeutic agents, making the development of novel substituted pyridazines a key focus for drug discovery professionals.[1] This document details a modular, two-step synthetic strategy commencing from the readily available starting material, 3,6-dichloropyridazine. The selected pathway involves an initial regioselective nucleophilic aromatic substitution to install the amine functionality, followed by a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety. Each section is designed to provide not only procedural details but also the underlying chemical principles, causality behind experimental choices, and critical parameters for success, ensuring a reproducible and scalable process.

The pyridazine ring system is a privileged heterocyclic motif in modern drug development, integral to the structure of various marketed drugs with diverse biological activities, including antiviral, anti-inflammatory, and anti-cancer properties.[1] The functionalization of the pyridazine core allows for the fine-tuning of a compound's physicochemical properties and biological target engagement. The target molecule, this compound, combines the key pyridazine pharmacophore with a cyclopropyl group—a non-classical bioisostere for phenyl rings and other functional groups, known to improve metabolic stability, binding affinity, and cell permeability. This makes it a highly desirable intermediate for constructing complex lead compounds in pharmaceutical research.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of this compound suggests a strategy based on two key bond disconnections: the C-N bond of the amine and the C-C bond of the cyclopropyl group.

Caption: Retrosynthetic analysis of this compound.

This analysis leads to a forward synthesis commencing with 3,6-dichloropyridazine. This starting material is ideal due to its commercial availability and the differential reactivity of its two chlorine atoms. The chosen strategy is as follows:

-

Step 1: Selective Amination. A nucleophilic aromatic substitution (SNAr) reaction on 3,6-dichloropyridazine with ammonia. This reaction is designed to be regioselective, replacing one chloro group to furnish the key intermediate, 3-amino-6-chloropyridazine.[2][3]

-

Step 2: Palladium-Catalyzed Cross-Coupling. A Suzuki-Miyaura reaction to couple the remaining chloro-position of the intermediate with cyclopropylboronic acid. This modern coupling method is chosen for its high functional group tolerance, excellent yields, and well-understood mechanism.[4][5]

This pathway is superior to building the ring from scratch as it leverages readily available, functionalized starting materials, providing a more direct and higher-yielding route to the target molecule.

Synthesis Pathway: Mechanism and Rationale

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Amino-6-chloropyridazine via SNAr

The conversion of 3,6-dichloropyridazine to 3-amino-6-chloropyridazine is a classic nucleophilic aromatic substitution.

-

Mechanism: The electron-withdrawing nitrogen atoms of the pyridazine ring render the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles. Ammonia attacks one of these carbons, forming a transient, negatively charged Meisenheimer complex. The complex then rearomatizes by expelling a chloride ion, yielding the aminated product.

-

Causality of Experimental Choices:

-

Reagent: Aqueous ammonia (ammonium hydroxide) is used as both the nucleophile and the solvent.[1][3]

-

Conditions: The reaction requires elevated temperatures (100–130 °C) and, consequently, must be performed in a sealed pressure vessel to prevent the volatile ammonia from escaping and to reach the necessary activation energy for the substitution.[3] Mono-substitution is favored kinetically, and by controlling stoichiometry and reaction time, the formation of the di-amino product can be minimized.

-

Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This step creates the key C-C bond between the pyridazine core and the cyclopropyl group.

-

Mechanism: The Suzuki-Miyaura reaction follows a well-established catalytic cycle.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of 3-amino-6-chloropyridazine to form a Pd(II) complex.

-

Transmetalation: The cyclopropylboronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species. This species then transfers the cyclopropyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments (pyridazine and cyclopropyl) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

-

-

Causality of Experimental Choices:

-

Catalyst System: While standard catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands like SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) with a simple palladium source like Pd(OAc)₂ are often more efficient for challenging couplings, including those with alkylboronic acids, allowing for lower catalyst loading and milder conditions.[7]

-

Base: A base is essential for activating the boronic acid to facilitate transmetalation.[5] Potassium phosphate (K₃PO₄) is an effective base for this purpose.

-

Solvent: A two-phase solvent system, such as toluene and water, is commonly used. The organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base.

-

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions under pressure must be conducted behind a blast shield.

Protocol for 3-Amino-6-chloropyridazine

This protocol is adapted from established manufacturing methods.[1][3]

-

Reaction Setup: In a 100 mL PTFE-lined pressure reactor, add 3,6-dichloropyridazine (7.45 g, 50 mmol).

-

Reagent Addition: Add 25% aqueous ammonium hydroxide solution (40 mL).

-

Reaction: Seal the reactor securely. Place it in a heating mantle behind a blast shield and heat to 120 °C with vigorous stirring. Maintain this temperature for 12 hours.

-

Work-up: Cool the reactor to room temperature. Crucially, ensure the vessel is fully cooled and the internal pressure has subsided before opening.

-

Isolation: The product typically crystallizes out of the solution upon cooling. Collect the crystalline solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water (2 x 20 mL) and dry under vacuum to afford 3-amino-6-chloropyridazine as a solid. The product is often of sufficient purity for the next step. If needed, recrystallization from an ethanol/water mixture can be performed.

Protocol for this compound

This protocol is adapted from highly efficient Suzuki-Miyaura coupling methods for related heterocyclic systems.[7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-6-chloropyridazine (6.48 g, 50 mmol), cyclopropylboronic acid (5.15 g, 60 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (21.2 g, 100 mmol, 2.0 equiv).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.5 mol%) and SPhos (410 mg, 1.0 mol%).

-

Solvent Addition: Add toluene (100 mL) and water (10 mL).

-

Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

-

Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (using a gradient eluent such as ethyl acetate in hexanes) to yield pure this compound.

Data Summary

The following table summarizes typical parameters for the described synthetic pathway. Yields are representative and may vary based on reaction scale and optimization.

| Step | Reaction Type | Key Reagents | Temp. (°C) | Time (h) | Typical Yield |

| 1 | Amination (SNAr) | 3,6-Dichloropyridazine, NH₄OH | 120 | 12 | 80-95%[3] |

| 2 | Suzuki Coupling | 3-Amino-6-chloropyridazine, Cyclopropylboronic Acid, Pd(OAc)₂/SPhos, K₃PO₄ | 100 | 16 | 70-90% |

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Step 1: Low Yield / Incomplete Reaction | - Insufficient temperature or pressure.- Ineffective sealing of the reactor. | - Ensure the reactor is properly sealed and reaches the target temperature.- Extend reaction time if necessary, monitoring by TLC. |

| Step 1: Formation of Di-amino Byproduct | - Excessive reaction time or temperature. | - Reduce reaction time and monitor carefully to stop after consumption of the starting material.- Use a slight excess of 3,6-dichloropyridazine if necessary. |

| Step 2: Low Yield / Incomplete Reaction | - Inactive catalyst due to oxygen exposure.- Insufficiently active catalyst system for C-Cl bond activation. | - Ensure thorough degassing of the reaction mixture before and during heating.- Screen alternative ligands (e.g., XPhos) or palladium precatalysts. |

| Step 2: Homocoupling of Boronic Acid | - Presence of oxygen.- Non-optimal catalyst/base combination. | - Maintain a strict inert atmosphere.- Consider alternative bases such as Cs₂CO₃ or KF. |

| Step 2: Deboronated Starting Material | - Protodeboronation of the boronic acid, often promoted by excess water or high temperatures. | - Minimize the amount of water in the solvent system.- Perform the reaction at the lowest effective temperature. |

Conclusion

The presented two-step synthesis of this compound from 3,6-dichloropyridazine represents a highly efficient, scalable, and reliable method for accessing this valuable chemical intermediate. The pathway leverages a classical nucleophilic substitution followed by a modern, powerful palladium-catalyzed cross-coupling reaction. By understanding the mechanisms and the rationale behind the specific experimental conditions, researchers can confidently reproduce and adapt this synthesis for applications in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem Technical Support.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem Technical Support.

- ChemScence. (2025).

- Rahman, A. et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- MDPI. (2023).

- Google Patents. (2014). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

- El-Gohary, N. S., & Shaaban, M. R. (2017).

Sources

6-Cyclopropylpyridazin-3-amine mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 6-Cyclopropylpyridazin-3-amine

Abstract

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, giving rise to compounds with a vast spectrum of pharmacological activities.[1][2] This technical guide focuses on this compound, a specific derivative whose precise mechanism of action is not yet fully elucidated in public-domain literature. By synthesizing data from closely related 3-aminopyridazine analogs, this document explores the most probable biological targets and signaling pathways for this compound. We present a comprehensive analysis of established mechanisms for this chemical class, including GABA-A receptor antagonism, anticancer activity through kinase modulation, and neuromodulatory effects on serotonergic and dopaminergic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and design experimental strategies for this compound and related molecules.

The 3-Aminopyridazine Scaffold: A Versatile Pharmacophore

The 3-aminopyridazine core is a foundational structure in the development of a multitude of therapeutic agents.[2] Its defining feature is a six-membered aromatic ring with two adjacent nitrogen atoms, which imparts unique physicochemical properties, including the capacity for hydrogen bonding and chelation.[3] The versatility of this scaffold is demonstrated by the diverse biological activities exhibited by its derivatives, which can be finely tuned through substitutions at various positions on the pyridazine ring.

Structure-activity relationship (SAR) studies consistently reveal that the substituent at the 6-position of the pyridazine ring plays a critical role in determining the compound's biological target and potency.[4][5] The introduction of the compact, lipophilic, and conformationally constrained cyclopropyl group at this position in this compound suggests a deliberate design to probe specific hydrophobic pockets within a biological target, potentially enhancing affinity and selectivity compared to analogs with bulkier or more flexible groups.

Potential Mechanism I: GABA-A Receptor Antagonism

A substantial body of evidence points to the role of 3-aminopyridazine derivatives as potent and selective antagonists of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][6][7]

Causality and Structure-Activity Relationship (SAR)

Research on arylaminopyridazine derivatives of GABA has established that these compounds can act as competitive antagonists at the GABA-A receptor site.[6][8] The highest antagonistic potency is often achieved when an aromatic or π-system is present at the 6-position of the pyridazine ring.[4] This substituent is believed to interact with a specific binding pocket on the receptor. While this compound lacks the GABA side chain found in the most studied antagonists of this class, the core scaffold's inherent ability to interact with the GABA-A receptor remains significant. The cyclopropyl group may serve as a bioisostere for the larger aromatic systems, fitting into the same hydrophobic pocket. Antagonism of the GABA-A receptor prevents the influx of chloride ions, leading to a reduction in neuronal hyperpolarization and resulting in a net excitatory or convulsant effect.[9]

Visualization: Hypothesized Interaction at the GABA-A Receptor

Caption: Hypothesized competitive antagonism of this compound at the GABA-A receptor.

Experimental Protocol: Radioligand Binding Assay

To validate this potential mechanism, a competitive radioligand binding assay is essential.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from rat whole brain tissue homogenates.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the brain membranes, a known concentration of a radiolabeled GABA-A antagonist (e.g., [³H]SR 95531), and varying concentrations of the test compound (this compound).

-

Equilibration: Incubate the mixture at 4°C for 60 minutes to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Potential Mechanism II: Anticancer Activity

The pyridazine scaffold is frequently incorporated into molecules designed as anticancer agents, targeting a range of biological processes from signal transduction to cell division.[10][11] Evidence from a closely related analog strongly suggests that this compound may also possess oncolytic properties.

Evidence from 6-Cyclopropyl-N-methylpyridazin-3-amine

The N-methylated analog, 6-cyclopropyl-N-methylpyridazin-3-amine, has been investigated as a potential antitumor agent.[12] Molecular docking studies suggest it adopts a Type I binding mode within kinase active sites, forming key hydrogen bonds. The cyclopropyl substituent is proposed to occupy a hydrophobic pocket near the gatekeeper residue, enhancing binding affinity and selectivity.[12] Mechanistic studies in non-small cell lung cancer models revealed this analog induces cell cycle arrest and apoptosis.[12] Given that N-methylation often modulates pharmacokinetics without drastically altering the core mechanism, it is highly probable that this compound targets similar protein kinases.

Potential Kinase Targets

Many pyridazine derivatives function as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, which are crucial for tumor angiogenesis.[3][10] The general structure of this compound is consistent with scaffolds known to bind to the ATP-binding pocket of various kinases.

Visualization: Kinase Inhibition Workflow

Caption: Experimental workflow to investigate the anticancer potential of this compound.

Potential Mechanism III: Neuromodulation (Serotonergic & Dopaminergic)

The 3-aminopyridazine structure is also the basis for compounds with significant activity in the central nervous system, notably as modulators of serotonergic and dopaminergic pathways. The prototypical compound in this class is Minaprine.[5]

SAR for Neuromodulatory Activity

In studies of Minaprine and its analogs, the substituent at the 6-position was found to be a key determinant of dopaminergic activity.[5] Specifically, the presence of a para-hydroxylated aryl ring in the 6-position, or a group that could be metabolized to it, was correlated with dopaminergic effects.[5][13] While a cyclopropyl group is not an aryl ring, its electronic and steric properties could allow it to interact with the same receptor sub-sites. This suggests a potential for this compound to modulate dopamine and/or serotonin receptors, although likely with a different affinity and selectivity profile than the phenyl-substituted analogs.

Data Summary: SAR of 3-Aminopyridazine Analogs

| Analog Class | Position 6 Substituent | Primary Biological Activity | Reference |

| GABA Antagonists | Aromatic π system | GABA-A Receptor Antagonism | [4] |

| Minaprine Analogs | (para-hydroxylated) Phenyl | Dopaminergic/Serotonergic Activity | [5] |

| N-Methyl Analog | Cyclopropyl | Anticancer (Kinase Inhibition) | [12] |

Conclusion and Future Directions

While the definitive mechanism of action for this compound requires direct experimental validation, the extensive research on its structural analogs provides a strong foundation for hypothesizing its biological targets. The evidence points toward three primary potential pathways: GABA-A receptor antagonism , inhibition of protein kinases relevant to oncology , and modulation of dopaminergic/serotonergic receptors .

The presence of the C6-cyclopropyl group is the key structural variable. It may confer enhanced selectivity for a hydrophobic sub-pocket in a kinase ATP-binding site or serve as a unique pharmacophore for interacting with CNS receptors.

Future research should prioritize a systematic screening approach:

-

Broad Receptor Profiling: Screen the compound against a panel of CNS receptors (including GABA-A, dopamine, and serotonin subtypes) and a comprehensive panel of protein kinases.

-

Cell-Based Assays: Conduct cell viability and proliferation assays across various cancer cell lines to identify potential oncolytic activity.

-

In Vivo Studies: Based on the most promising in vitro results, proceed to relevant animal models to assess efficacy and pharmacokinetic/pharmacodynamic properties.

This structured approach will systematically unravel the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- Wermuth, C. G., Bourguignon, J. J., Schlewer, G., Gies, J. P., Schoenfelder, A., Melikian, A., Bouchet, M. J., Moire, C., Kan, J. P., & Worms, P. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239–249. [Link]

- Li, J., Su, W., Wang, Y., & Wang, S. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

- Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 66(10), 980-989. [Link]

- Zhao, B., Li, M., & Wang, Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 117847. [Link]

- El-Sayed, M. A. A., Abbas, S. E. S., Al-Ghorbani, M., Othman, A. A., Al-Abdullah, E. S., Al-Dhfyan, A., & Abdel-Aziz, M. (2024).

- El-Sayed, M. A. A., Abbas, S. E. S., Al-Ghorbani, M., Othman, A. A., Al-Abdullah, E. S., Al-Dhfyan, A., & Abdel-Aziz, M. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 15(1), 143–166. [Link]

- Chambon, J. P., Feltz, P., Heaulme, M., Restle, S., Schlichter, R., Biziere, K., & Wermuth, C. G. (1985). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. Proceedings of the National Academy of Sciences of the United States of America, 82(6), 1832–1836. [Link]

- Heaulme, M., Chambon, J. P., Leyris, R., Wermuth, C. G., & Biziere, K. (1987). Electrophysiological study of SR 42641, a novel aminopyridazine derivative of GABA: antagonist properties and receptor selectivity of GABAA versus GABAB responses. Brain Research, 411(2), 287-298. [Link]

- Wermuth, C. G., Schlewer, G., Bourguignon, J. J., Maghioros, G., Bouchet, M. J., Moire, C., Kan, J. P., Worms, P., & Biziere, K. (1989). 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. Journal of Medicinal Chemistry, 32(3), 528–537. [Link]

- Wermuth, C. G., Schlewer, G., Bourguignon, J. J., Maghioros, G., Bouchet, M. J., Moire, C., Kan, J. P., Worms, P., & Biziere, K. (1989). 3-Aminopyridazine derivatives with atypical antidepressant, serotonergic and dopaminergic activities. Journal of Medicinal Chemistry, 32(3), 528-537. [Link]

- Wikipedia contributors. (2023, December 2). GABA receptor antagonist. In Wikipedia, The Free Encyclopedia. [Link]

- Wikipedia contributors. (2024, January 4). GABAA receptor. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Electrophysiological study of SR 42641, a novel aminopyridazine derivative of GABA: antagonist properties and receptor selectivity of GABAA versus GABAB responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 11. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy 6-cyclopropyl-N-methylpyridazin-3-amine [smolecule.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of Pyridazine Derivatives: From Core Scaffold to Therapeutic Potential

This guide provides an in-depth exploration of the diverse biological activities of pyridazine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the core principles underlying their therapeutic potential, examine key structure-activity relationships, and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pyridazine scaffold in their work.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), serves as a foundational structure in a vast array of pharmacologically active molecules.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization, make it a "privileged scaffold" in medicinal chemistry.[2][3][4][5] This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, leading to a broad spectrum of therapeutic applications.[2][3][6][7] Pyridazine derivatives have been successfully developed into marketed drugs, including the antihypertensive agent Hydralazine and the antidepressant Minaprine, underscoring their clinical relevance.[1][8]

The following diagram illustrates the general workflow for investigating a novel pyridazine derivative, from synthesis to biological validation.

Caption: General workflow for the discovery and validation of bioactive pyridazine derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyridazine derivatives are particularly recognized for their potent anticancer activities.[5] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effect of pyridazines is the inhibition of vascular endothelial growth factor receptor (VEGFR) kinases.[9] Specifically, certain derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[9][10] Another important target is Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle progression.[11] By inhibiting CDK2, pyridazine compounds can induce cell cycle arrest, preventing cancer cells from dividing.[11]

The remarkable potency of these compounds is evident in their low IC50 values against various human cancer cell lines, including breast (MCF-7, T-47D, MDA-MB-231), colon (HCT-116), and ovarian (SKOV-3) cancers.[9][11]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyridazine derivatives against selected cancer cell lines.

| Compound Series | Target Cancer Cell Line | Key Result (IC50) | Reference |

| 3,6-disubstituted pyridazines | T-47D (Breast) | 0.43 - 35.9 µM | [11] |

| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast) | 0.99 - 34.59 µM | [11] |

| Pyridazine-containing compounds | HCT-116 (Colon) | Potent activity, some lower than imatinib | [9] |

| Pyridazinone-based diarylureas | A549/ATCC (Lung) | Induces G0-G1 phase cell cycle arrest | [10] |

| 1-methoxyphenylpyridazine-6-ones | KB and HeLa | ED50 values of 0.025 - 1.1 µg/mL | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system to assess the cytotoxic effect of a pyridazine derivative on a cancer cell line.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazine test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time is critical and should be optimized for the specific cell line.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Pyridazine and pyridazinone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[13][14]

Mechanism of Action: The COX Pathway

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is induced at sites of inflammation. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. Pyridazine derivatives have been designed to be highly selective for COX-2, offering potent anti-inflammatory effects with a superior gastrointestinal safety profile.[14] Some compounds have demonstrated COX-2 inhibitory potency (IC50) in the nanomolar range, even exceeding that of the reference drug celecoxib.[13][16] Beyond COX inhibition, these compounds can also suppress other inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[17][18]

Caption: Mechanism of selective COX-2 inhibition by pyridazine derivatives.

Data Presentation: In Vitro COX-2 Inhibition

| Compound ID/Series | COX-2 IC50 | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Compound 3g | 43.84 nM | 11.51 | [16] |

| Compound 6b | 0.18 µM | 6.33 | [14] |

| Trimethoxy derivative 6f | 1.15 µM | > Celecoxib | [19] |

| Celecoxib (Reference) | 73.53 nM | 11.78 | |

| Indomethacin (Reference) | 739.2 nM | 0.50 | [14] |

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 enzymes and calculate its selectivity index.

Methodology: A colorimetric inhibitor screening assay kit is a common and reliable method.[15]

-

Reagent Preparation: Prepare solutions of the test pyridazine derivative at various concentrations. Reconstitute COX-1 and COX-2 enzymes, buffer, and heme according to the manufacturer's protocol.

-

Assay Plate Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

-

Inhibitor Addition: Add the test compound dilutions to the respective wells. Include wells for a non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.[15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 minutes).[15]

-

Detection: Stop the reaction and measure the peroxidase activity by reading the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.

Antimicrobial Activity: A Broad-Spectrum Approach

The pyridazine nucleus is a key feature in many compounds with significant activity against a wide range of bacterial and fungal pathogens.[20] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.

Spectrum of Activity

Pyridazine derivatives have demonstrated potent activity against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[21][22][23] Some compounds have shown remarkable activity, with MIC values lower than those of established antibiotics like chloramphenicol.[24] The antimicrobial action is highly dependent on the nature and position of substituents on the pyridazine ring, providing a rich field for structure-activity relationship (SAR) studies.[22]

Data Presentation: Antimicrobial Efficacy (MIC)

| Compound Series | Target Microorganism | MIC (µg/mL) | Reference |

| Chloro derivatives | Escherichia coli | 0.892–3.744 | [20][24] |

| Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | [20][24] |

| Pyridazinone Derivative 3 | S. aureus (MRSA) | 4.52 µM | [23] |

| Pyridazinone Derivative 13 | A. baumannii | 3.74 µM | [23] |

| Diarylurea Pyridazinone 10h | Staphylococcus aureus | 16 | [20] |

| Diarylurea Pyridazinone 8g | Candida albicans | 16 | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyridazine derivative against a specific bacterial strain.

Methodology:

-

Inoculum Preparation: Culture the target bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. An antibiotic control (e.g., ciprofloxacin) should also be included.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader.

Cardiovascular and CNS Activities

Beyond the major areas of oncology, inflammation, and infectious diseases, pyridazine derivatives exhibit significant potential in treating cardiovascular and central nervous system (CNS) disorders.

-

Cardiovascular Effects: Many pyridazin-3(2H)-one derivatives act as potent vasodilators, making them suitable for managing hypertension and other cardiac disorders.[25][26] Their mechanisms include the inhibition of phosphodiesterase III (PDE-III) and the opening of ATP-sensitive potassium channels.[25] Levosimendan, a marketed drug, is a pyridazinone derivative that acts as a calcium sensitizer and vasodilator for treating heart failure.[25]

-

CNS Activities: Certain pyridazine analogues have been identified as potent acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease.[27][28] Structure-activity relationship studies have shown that lipophilic groups at the C-5 position of the pyridazine ring can enhance AChE-inhibitory activity and selectivity.[28] Additionally, a number of derivatives have demonstrated significant anticonvulsant activity in various animal models, highlighting their potential for treating epilepsy.[29][30][31]

Conclusion and Future Perspectives

The pyridazine scaffold is undeniably a cornerstone of modern medicinal chemistry, giving rise to compounds with an exceptionally broad and potent range of biological activities.[2][32] The extensive research into their anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects has yielded both clinical drugs and promising lead compounds. Future research should focus on leveraging computational tools and advanced synthetic strategies to further explore the vast chemical space of pyridazine derivatives. Elucidating detailed mechanisms of action, optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and advancing the most promising candidates into in vivo and clinical studies will be critical for translating the immense potential of this versatile nucleus into next-generation therapeutics.

References

- Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.

- BenchChem. (n.d.).

- Gherghiceanu, M., Draghici, C., & Caproiu, M. T. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed.

- (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.

- (n.d.). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation.

- (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Asif, M. (n.d.).

- Asif, M. (n.d.).

- Osman, E. O., Khalil, N. A., & Magdy, A. (2019).

- The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. PubMed. (n.d.).

- Kim, H. Y., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed.

- (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives.

- Chapell, M. D., et al. (n.d.). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed.

- (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.

- (n.d.).

- Al-Ghorbani, M., et al. (n.d.).

- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. (n.d.).

- (n.d.). New pyridazine derivatives: Synthesis, chemistry and biological activity.

- (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.

- Osman, E. O., et al. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.

- Kandile, N. G., et al. (2009).

- Osman, E. O., et al. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.

- (n.d.).

- (n.d.).

- (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.

- (2020).

- Tewari, A. K., & Koch, B. (n.d.). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online.

- (n.d.). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.

- Ghorab, M. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Taylor & Francis Online.

- He, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed.

- Verma, S. K., et al. (2008).

- (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.

- (2024).

- Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. PubMed. (n.d.).

- (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central.

- (2024).

- Asif, M. (2014). Cardiovascular Effect of Pyridazine Derivative Pimobedan and Other Related Compounds.

- (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.

- (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity.

- (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

- (n.d.).

- Osman, E. O., et al. (2019).

- (n.d.).

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sarpublication.com [sarpublication.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 30. jocpr.com [jocpr.com]

- 31. jocpr.com [jocpr.com]

- 32. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to Venetoclax (ABT-199): A Selective BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Venetoclax (ABT-199), a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. We will delve into its core mechanism of action, key physicochemical properties, and established experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and apoptosis. While the initial query referenced CAS number 1159814-07-9, the substantial body of scientific literature and the nature of the technical information requested align with the well-documented compound Venetoclax, which is identified by CAS number 1257044-40-8.

Introduction: Targeting Apoptosis with Venetoclax

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and programmed cell death. Overexpression of anti-apoptotic proteins like BCL-2 is a common hallmark of various cancers, enabling malignant cells to evade apoptosis and contributing to chemoresistance. Venetoclax (also known as ABT-199 or GDC-0199) is a first-in-class, orally bioavailable small molecule that was developed to specifically inhibit BCL-2, thereby restoring the apoptotic process in cancer cells.[1][2]

Developed through a structure-based drug design approach, Venetoclax is a "BH3 mimetic" that mimics the action of pro-apoptotic BH3-only proteins. It binds with high affinity to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM and leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation. A key feature of Venetoclax is its high selectivity for BCL-2 over other anti-apoptotic proteins like BCL-xL and MCL-1, which contributes to its favorable safety profile, particularly the reduced risk of thrombocytopenia that was observed with earlier, less selective BCL-2 inhibitors.[1][3]

Physicochemical and Pharmacological Properties

A clear understanding of the fundamental properties of Venetoclax is crucial for its effective use in research and development.

| Property | Value | Source |

| Synonyms | ABT-199, GDC-0199, RG7601 | [2][4] |

| CAS Number | 1257044-40-8 | |

| Molecular Formula | C45H50ClN7O7S | |

| Molecular Weight | 868.44 g/mol | |

| Solubility | Soluble in DMSO (≥43.42 mg/mL) | [4] |

| Binding Affinity (Ki) | <0.01 nM for BCL-2 | [1][2][3] |

| Selectivity | >4800-fold more selective for BCL-2 versus BCL-xL and BCL-w | [3][4] |

Mechanism of Action: Restoring Apoptotic Signaling

Venetoclax's therapeutic efficacy stems from its precise targeting of the BCL-2 protein, a cornerstone of the intrinsic apoptotic pathway.

The BCL-2 Family and Apoptosis Regulation

The BCL-2 family proteins are categorized into three functional groups:

-

Anti-apoptotic proteins: BCL-2, BCL-xL, BCL-w, MCL-1, and A1. These proteins sequester pro-apoptotic effector proteins.

-

Pro-apoptotic effector proteins: BAX and BAK. When activated, these proteins oligomerize to form pores in the mitochondrial outer membrane.

-

Pro-apoptotic BH3-only proteins: BIM, BID, PUMA, NOXA, BAD, etc. These proteins act as sensors of cellular stress and damage, and they either directly activate BAX/BAK or inhibit the anti-apoptotic BCL-2 proteins.

In healthy cells, a dynamic equilibrium exists where anti-apoptotic BCL-2 proteins bind to and inhibit the pro-apoptotic effectors BAX and BAK. In cancer cells, the overexpression of BCL-2 leads to an excess of this inhibitory capacity, effectively preventing apoptosis.

Venetoclax as a BH3 Mimetic

Venetoclax acts as a potent BH3 mimetic. It competitively binds to the hydrophobic BH3-binding groove on the BCL-2 protein, displacing pro-apoptotic BH3-only proteins like BIM. This liberation of BIM and other activators allows them to directly engage and activate BAX and BAK. The activated BAX and BAK then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, initiating the caspase cascade and culminating in the execution of apoptosis.

Caption: Venetoclax inhibits BCL-2, leading to apoptosis.

Experimental Protocols and Workflows

The following are generalized protocols for assessing the activity of Venetoclax in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of Venetoclax on cancer cell lines.

Principle: A luminescent cell viability assay, such as CellTiter-Glo®, measures the amount of ATP present, which is an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Venetoclax in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours).[1]

-

Assay: Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.

Caspase-Glo® 3/7 Assay

This assay is used to measure the induction of apoptosis by Venetoclax.

Principle: The Caspase-Glo® 3/7 Assay provides a proluminescent substrate for caspases-3 and -7. Cleavage of the substrate by activated caspases generates a luminescent signal.

Methodology:

-

Cell Treatment: Treat cells with Venetoclax at various concentrations for a defined period (e.g., 3.5 hours).[1]

-

Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature as per the manufacturer's protocol.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Compare the luminescence of treated cells to that of control cells to determine the fold-increase in caspase-3/7 activity.

Caption: Workflow for evaluating Venetoclax in vitro.

In Vivo Efficacy

Venetoclax has demonstrated significant anti-tumor activity in various preclinical xenograft models of hematologic malignancies.[4] For instance, in an RS4;11 xenograft model, Venetoclax has been shown to cause a maximal tumor growth inhibition of 95% and a tumor growth delay of 152%.[3] It can be formulated for oral dosing, a significant advantage for clinical applications.[1]

Conclusion and Future Directions

Venetoclax represents a paradigm shift in the treatment of certain hematologic malignancies by specifically targeting a key mechanism of cancer cell survival. Its high selectivity for BCL-2 has translated into a potent therapeutic with a manageable safety profile. Ongoing research continues to explore the full potential of Venetoclax, including its use in combination with other anti-cancer agents to overcome resistance and expand its therapeutic reach to other cancer types. The principles of BH3 mimetics, exemplified by Venetoclax, will undoubtedly continue to be a fertile ground for the development of novel cancer therapies.

References

Sources

6-Cyclopropylpyridazin-3-amine and its role in medicinal chemistry

An In-depth Technical Guide to 6-Cyclopropylpyridazin-3-amine in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its unique structural features, plausible synthetic pathways, and established role as a privileged scaffold in drug discovery. The document delves into its mechanism of action, particularly as a kinase inhibitor, and examines the structure-activity relationships that confer its biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and application of this versatile molecule.

Introduction: The Emergence of a Privileged Scaffold

The pyridazine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] When combined with a cyclopropyl group—a small, strained carbocycle known for conferring unique conformational rigidity, metabolic stability, and binding affinity—the resulting scaffold becomes particularly valuable.[2][3][4] this compound (CAS No. 1159814-07-9) represents a key building block that leverages these synergistic properties.[5] Its structure is particularly well-suited for the development of kinase inhibitors, a major class of therapeutics in oncology and inflammatory diseases.[1][2][6] This guide aims to synthesize the current understanding of this compound, providing a technical foundation for its application in contemporary drug discovery programs.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is fundamental to its application. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1159814-07-9 | [5] |

| Molecular Formula | C₇H₉N₃ | [5][7] |

| Molecular Weight | 135.17 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [5] |

| Predicted LogP | 0.9362 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its reliability and tolerance of various functional groups.[8] The strategy involves coupling a commercially available precursor, 3-amino-6-chloropyridazine, with cyclopropylboronic acid.[8][9] The palladium catalyst, typically with phosphine ligands, facilitates the formation of the new carbon-carbon bond between the pyridazine ring and the cyclopropyl moiety.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on standard Suzuki-Miyaura coupling conditions adapted for this specific transformation.[8][9]

Materials:

-

3-Amino-6-chloropyridazine (1.0 eq)[10]

-

Cyclopropylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq) or other suitable phosphine ligand

-

Sodium carbonate (Na₂CO₃, 3.0 eq)

-

Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-6-chloropyridazine and cyclopropylboronic acid.

-

Catalyst and Base Addition: Add the palladium catalyst, phosphine ligand, and sodium carbonate to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing catalyst degradation.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a pure solid.

Role in Medicinal Chemistry and Key Biological Activities

The true value of this compound lies in its application as a versatile scaffold for developing potent and selective therapeutic agents.

Kinase Inhibition in Oncology and Inflammation

The pyridazine scaffold is a privileged structure for kinase inhibitors, primarily due to the nitrogen atoms' ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1] Derivatives of this compound have shown potent inhibitory activity against various kinases implicated in cancer and inflammatory diseases.[2]

-

Anti-Angiogenic Agents: By targeting kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), inhibitors derived from this scaffold can disrupt the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][3]

-

Anti-Inflammatory Agents: Inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a key regulator of inflammatory cytokine production, is a promising strategy for treating conditions like rheumatoid arthritis. The this compound core can be elaborated to target this kinase effectively.[1]

-

Oncology: The compound serves as a lead for developing inhibitors of other kinases critical to cancer cell survival and proliferation, such as Spleen Tyrosine Kinase (SYK).[11] Mechanistic studies have shown that such compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[2]

Other Potential Therapeutic Applications

While kinase inhibition is its most prominent role, the broader pyridazine class has demonstrated a wide spectrum of biological activities. This suggests that the this compound core could be explored for:

-

Antimicrobial Activity: Pyridazine derivatives have been investigated for activity against various bacterial and fungal pathogens.[9][12]